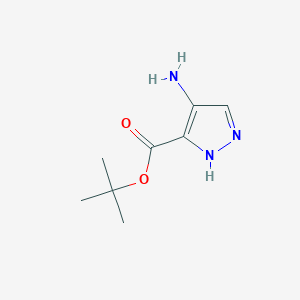

tert-butyl 4-amino-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)6-5(9)4-10-11-6/h4H,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAHDFUZRYYBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on tert-Butyl 4-amino-1H-pyrazole-3-carboxylate: Structural Profiling, Synthesis, and Medicinal Utility

As a privileged scaffold in modern drug discovery, the 4-amino-1H-pyrazole-3-carboxylate motif serves as a foundational building block for synthesizing complex kinase inhibitors and novel C-nucleosides. Specifically, the tert-butyl ester variant (CAS: 1479278-20-0) offers critical advantages in orthogonal protection strategies during multi-step syntheses.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, pharmacological utility, and self-validating synthetic protocols designed for researchers and drug development professionals.

Structural & Physicochemical Profiling

The selection of a tert-butyl ester over methyl or ethyl counterparts is a deliberate strategic choice in synthetic chemistry. The bulky tert-butyl group provides intense steric shielding, preventing unwanted nucleophilic attack (e.g., aminolysis or premature hydrolysis) at the carbonyl carbon during the functionalization of the adjacent 4-amino group. Furthermore, it allows for orthogonal deprotection; the tert-butyl group is selectively cleaved under acidic conditions (e.g., using Trifluoroacetic acid), leaving base-sensitive functional groups intact.

Quantitative Data Summary

| Property | Specification |

| Chemical Name | tert-Butyl 4-amino-1H-pyrazole-3-carboxylate |

| CAS Number | 1479278-20-0[1] |

| Molecular Formula | C8H13N3O2[1] |

| Molecular Weight | 183.21 g/mol [1] |

| SMILES String | O=C(C1=NNC=C1N)OC(C)(C)C[1] |

| Electronic Nature | Push-pull system (Electron-donating -NH2 vs. Electron-withdrawing -COOtBu) |

| Storage Conditions | Inert atmosphere, 2-8°C, protected from light |

Pharmacological & Biocatalytic Utility

ATP-Competitive Kinase Inhibition

Aminopyrazoles are highly regarded for their ability to act as ATP-competitive inhibitors. The 1H-pyrazole core acts as a universal anchor, forming bidentate hydrogen bonds (acting simultaneously as a donor and acceptor) with the backbone residues of the kinase hinge region (e.g., CDK2, GSK3)[2].

When designing inhibitors for targets like Trypanosoma brucei GSK3 (for Human African Trypanosomiasis), the 4-amino group serves as a synthetic vector to direct substituents into the gatekeeper region, while the 3-carboxylate ester occupies the solvent-exposed or hydrophobic pockets, driving both potency and selectivity[2].

Enzymatic C-Nucleoside Synthesis

Beyond traditional small-molecule inhibitors, this scaffold has groundbreaking applications in biocatalysis. Recent structural biology studies have demonstrated that the biosynthetic enzyme ForT can utilize 4-amino-1H-pyrazole-3-carboxylate derivatives as substrates. ForT catalyzes the formation of a novel C-C bond between the pyrazole ring and phosphoribosyl pyrophosphate (PRPP), acting as a C-nucleoside synthase[3]. This enzymatic coupling is highly valuable for developing ribose-resistant nucleotide analogues, which are critical in antiviral and anticancer therapies.

Figure 1: Pharmacophore mapping and kinase binding interactions of the aminopyrazole scaffold.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of tert-butyl 4-amino-1H-pyrazole-3-carboxylate relies on a two-step sequence starting from commercially available 4-nitro-1H-pyrazole-3-carboxylic acid.

Figure 2: Two-step synthetic workflow for tert-butyl 4-amino-1H-pyrazole-3-carboxylate.

Protocol: Chemoselective Reduction of the 4-Nitro Precursor

Causality behind experimental choices: To convert the intermediate tert-butyl 4-nitro-1H-pyrazole-3-carboxylate to the target amine, catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly required[2]. Dissolving metal reductions (e.g., Fe/HCl or SnCl2/HCl) are explicitly avoided because the highly acidic conditions would prematurely hydrolyze the acid-sensitive tert-butyl ester, resulting in the formation of the zwitterionic amino acid instead of the desired ester.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with tert-butyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous ethanol (0.2 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert argon blanket.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen. Stir the suspension vigorously at room temperature for 4–6 hours.

-

Self-Validating In-Process Control:

-

TLC (Thin Layer Chromatography): Monitor using 1:1 Hexane/Ethyl Acetate. The reaction is complete when the UV-active yellow spot of the nitro precursor disappears, replaced by a lower-Rf spot that stains positive (purple/brown) with Ninhydrin, confirming the presence of the primary amine.

-

LC-MS: Aliquot 10 µL, filter, and inject. Validate the appearance of the target mass peak at [M+H]⁺ = 184.2 m/z.

-

-

Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with excess ethanol and ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of DCM to 5% Methanol in DCM) to yield the pure tert-butyl 4-amino-1H-pyrazole-3-carboxylate as an off-white solid.

References

- BLD Pharm.

- Journal of Medicinal Chemistry (via PMC).

- Open Biology (The Royal Society).

Sources

- 1. 1479278-20-0|tert-Butyl 4-amino-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

Solvation Thermodynamics and Solubility Profiling of tert-Butyl 4-amino-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges related to the dissolution and formulation of highly functionalized heterocyclic building blocks. tert-Butyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 1479278-20-0)[1] is a prime example of a molecule whose solubility profile is dictated by a complex tug-of-war between strong intermolecular hydrogen bonding and steric lipophilicity.

This whitepaper provides a comprehensive, causality-driven guide to understanding, predicting, and experimentally validating the solubility of this critical compound in organic solvents.

Molecular Architecture & Solvation Causality

To rationally select a solvent system, we must first deconstruct the solute's molecular architecture. The solubility of tert-butyl 4-amino-1H-pyrazole-3-carboxylate is governed by three distinct structural domains:

-

The 1H-Pyrazole Core: Pyrazoles are amphoteric heterocycles with a high dipole moment. They act as both strong hydrogen-bond donors (N-H) and acceptors (C=N), leading to robust intermolecular self-association and high crystal lattice energies[2].

-

The 4-Amino Group: This primary amine acts as an additional, potent hydrogen-bond donor. Without a solvent capable of outcompeting these solute-solute interactions, the compound will remain locked in its crystalline state.

-

The tert-Butyl Ester: This is the thermodynamic equalizer. Unlike methyl or ethyl esters, the bulky tert-butyl group sterically hinders optimal crystal packing. By lowering the fusion enthalpy (

), this lipophilic moiety significantly enhances the compound's solubility in moderately polar organic solvents compared to its less sterically hindered analogs[3].

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

In predictive solvation models, the total cohesive energy of a solvent is divided into dispersion (

Quantitative Solubility Profile

Based on empirical data from structurally analogous amino-pyrazole esters and thermodynamic modeling[3][5], the following table summarizes the expected solubility ranges at standard ambient temperature (298.15 K).

Table 1: Empirical Solubility Data & Solvation Mechanisms (298.15 K)

| Solvent Class | Representative Solvent | Polarity Index (P') | Expected Solubility | Solvation Mechanism |

| Polar Aprotic | DMSO | 7.2 | > 100 mg/mL (Excellent) | Strong H-bond acceptance; completely disrupts pyrazole self-association without competing as a donor. |

| Polar Aprotic | DMF | 6.4 | > 80 mg/mL (Excellent) | High dipole moment overcomes the crystal lattice energy effectively. |

| Polar Protic | Methanol | 5.1 | 20 - 50 mg/mL (Good) | Dual H-bond donor/acceptor interactions solvate both the amine and the ester. |

| Moderately Polar | Dichloromethane | 3.1 | 10 - 30 mg/mL (Moderate) | Dispersion forces ( |

| Non-Polar | Hexane | 0.1 | < 1 mg/mL (Poor) | Insufficient polarity to break the strong intermolecular H-bond network of the pyrazole core. |

Table 2: Hansen Solubility Parameter (HSP) Contributions

| Functional Group | Impact on Solvation | |||

| 1H-Pyrazole Ring | Moderate | High | Very High | Drives the absolute requirement for polar, H-bond accepting solvents. |

| 4-Amino Group | Low | Moderate | High | Acts as a primary H-bond donor; severely limits solubility in non-polar media. |

| tert-Butyl Ester | High | Low | Low | Increases lipophilicity; lowers melting point and lattice energy, expanding solvent compatibility. |

Experimental Workflow: Isothermal Shake-Flask Method

To generate precise, self-validating solubility data for your specific process chemistry needs, rely on the Isothermal Shake-Flask Method coupled with HPLC-UV quantification. 3[3] highlights this as the gold standard for heterocyclic compounds.

Step-by-Step Protocol

-

Saturation: Add an excess amount of tert-butyl 4-amino-1H-pyrazole-3-carboxylate (e.g., 500 mg) to 5.0 mL of the target HPLC-grade organic solvent in a sealed 10 mL borosilicate glass vial.

-

Isothermal Equilibration: Place the vial in a thermostatic shaker bath set strictly to 298.15 ± 0.1 K. Shake at 200 rpm for 48 hours.

-

Causality: 48 hours is mandatory to ensure true thermodynamic equilibrium is reached. Shorter times often lead to supersaturation artifacts or incomplete dissolution.

-

-

Phase Separation: Remove the vial and centrifuge at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid.

-

Filtration: Extract the supernatant using a pre-warmed syringe and pass it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to aggressive solvents like DMF/DMSO. The 0.22 µm pore size ensures no micro-crystals bypass the filter, which would artificially inflate the solubility readings.

-

-

Quantification: Dilute the filtered aliquot quantitatively (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (C18 column, 254 nm detection, Acetonitrile/Water gradient). Calculate the concentration against a pre-established calibration curve[5].

Isothermal shake-flask workflow for determining pyrazole derivative solubility.

Downstream Applications & Formulation Strategies

Understanding the solubility of tert-butyl 4-amino-1H-pyrazole-3-carboxylate is highly relevant when utilizing it as a nucleophilic building block in cross-coupling reactions or cyclocondensations[5].

If your downstream application requires an aqueous environment (e.g., biological assays), the inherent lipophilicity of the tert-butyl group will cause rapid precipitation. In such cases, a co-solvent strategy is required. Dissolve the compound in a polar aprotic solvent (DMSO) to create a highly concentrated stock solution (>50 mM), which can then be spiked into the aqueous buffer immediately prior to the assay.

Solvation pathways and downstream applications of the pyrazole building block.

References

-

Title: Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

-

Title: Prediction of Hydrogen-Bonding Interaction Free Energies with Two New Molecular Descriptors Source: MDPI URL: [Link]

Sources

role of tert-butyl 4-amino-1H-pyrazole-3-carboxylate in heterocyclic chemistry

An In-Depth Technical Guide to the Role of tert-Butyl 4-amino-1H-pyrazole-3-carboxylate in Heterocyclic Chemistry

Executive Summary

In the landscape of modern drug discovery and complex heterocyclic synthesis, the strategic selection of building blocks dictates the efficiency of the entire synthetic route. tert-Butyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 1479278-20-0) has emerged as a linchpin intermediate[1]. By combining the nucleophilic potential of a primary amine with the orthogonal protectability of a tert-butyl ester, this compound enables the precise, stepwise construction of highly functionalized pyrazolo-pyrimidines, pyrazolo-pyridines, and privileged kinase inhibitor scaffolds.

This whitepaper explores the mechanistic rationale behind utilizing this specific ester, details its applications in synthesizing bioisosteres, and provides self-validating experimental protocols designed for high-yield conversions.

Structural Rationale & Orthogonal Reactivity

The pyrazole ring is a classic heteroaromatic system, but the exact substitution pattern at the C3 and C4 positions fundamentally alters its electronic profile. The C3-carboxylate acts as an electron-withdrawing group (EWG), subtly deactivating the C4-amine compared to standard aliphatic amines.

Table 1: Physicochemical Profile

| Property | Value |

|---|---|

| Chemical Name | tert-Butyl 4-amino-1H-pyrazole-3-carboxylate |

| CAS Registry Number | 1479278-20-0 |

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.21 g/mol |

| Key Functional Groups | Primary amine (C4), tert-butyl ester (C3), Pyrazole NH |

The Causality of the tert-Butyl Selection

Chemists frequently choose between methyl, ethyl, and tert-butyl esters. While [2] and [3] are readily available, they are susceptible to hydrolysis under harsh basic conditions.

The tert-butyl ester provides orthogonal reactivity . Its bulky nature sterically shields the carbonyl carbon from nucleophilic attack during base-mediated alkylation or acylation of the C4-amine. Furthermore, its cleavage is strictly acid-dependent, proceeding via an E1 elimination mechanism that generates isobutylene gas, driving the reaction to completion without the need for aqueous basic workups that might degrade sensitive intermediates.

Table 2: Comparative Reactivity of Pyrazole Esters

| Ester Type | Base Stability | Acid Stability | Cleavage Mechanism | Primary Synthetic Use Case |

|---|

| Methyl | Low | High |

Applications in Drug Discovery

Kinase Inhibitor Pharmacophores

Aminopyrazoles are highly privileged scaffolds in the design of kinase inhibitors. The pyrazole core acts as a bioisostere for the purine ring of ATP, allowing it to dock seamlessly into the highly conserved [4]. Specifically, derivatives of this scaffold have been utilized to design potent, low-nanomolar inhibitors of Glycogen Synthase Kinase 3 (GSK3) for the treatment of Human African Trypanosomiasis, as well as human CDK2 targets[4].

Pharmacophore model of aminopyrazole derivatives binding to the kinase hinge region.

C-Nucleoside Biosynthesis and Analogs

The 4-amino-1H-pyrazole-3-carboxylate core is also a critical structural motif in the study of[5]. Enzymes such as ForT catalyze the formation of a C-C bond between 4-amino-1H-pyrazole dicarboxylates and PRPP, a pivotal step in the biosynthesis of antibiotics like formycin A[6]. Synthetic chemists utilize the tert-butyl protected building block to mimic these pathways, generating novel libraries[].

Experimental Workflows (Self-Validating Systems)

To ensure high scientific integrity, the following protocols detail the step-by-step methodology for utilizing tert-butyl 4-amino-1H-pyrazole-3-carboxylate, emphasizing the causality behind each procedural choice.

Protocol A: Chemoselective Acylation of the C4-Amine

Objective: Functionalize the C4 position while preserving the C3 ester.

-

Preparation: Dissolve tert-butyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction vessel to 0 °C.

-

Causality: The C4 amine is electronically deactivated by the adjacent pyrazole and ester groups. A strong organic base like DIPEA acts as an acid scavenger, while cooling prevents exothermic degradation and limits unwanted di-acylation.

-

-

Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise over 15 minutes.

-

Validation & Workup: Monitor via LC-MS. Once complete, quench with saturated aqueous

. The bulky tert-butyl group ensures zero hydrolysis of the ester during this basic quench. Extract with DCM, dry over

Protocol B: Acidic Cleavage and Pyrazolo[4,3-d]pyrimidine Cyclization

Objective: Remove the orthogonal protecting group and cyclize to form a fused purine bioisostere.

-

Deprotection: Dissolve the intermediate from Protocol A in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

-

Causality: TFA protonates the ester oxygen, inducing an E1 elimination. This releases isobutylene gas. According to Le Chatelier's principle, the escape of this gas irreversibly drives the deprotection to 100% conversion without requiring heat.

-

-

Isolation: Concentrate the reaction mixture in vacuo to yield the 4-amido-1H-pyrazole-3-carboxylic acid intermediate.

-

Cyclocondensation: Suspend the resulting acid in ethanol, add formamidine acetate (3.0 eq), and heat to reflux for 12 hours.

-

Causality: The spatial proximity of the C4-amide and the newly liberated C3-carboxylic acid allows for tandem dehydration and cyclization, yielding the thermodynamically stable pyrazolo[4,3-d]pyrimidine scaffold[6].

-

Workflow of orthogonal deprotection and cyclization using the tert-butyl ester strategy.

References

-

Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase Source: Open Biology, The Royal Society URL: [Link]

-

Title: Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase (PMC Archive) Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

- 1. 1479278-20-0|tert-Butyl 4-amino-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. 360056-45-7|Methyl 4-amino-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 55904-61-5|Ethyl 4-amino-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase - PMC [pmc.ncbi.nlm.nih.gov]

Provisional Safety & Handling Guide: tert-Butyl 4-amino-1H-pyrazole-3-carboxylate

Disclaimer: A specific, verified Safety Data Sheet (SDS) for tert-butyl 4-amino-1H-pyrazole-3-carboxylate was not found in the available databases. This guide has been synthesized based on safety data for structurally related aminopyrazole derivatives and general principles of laboratory safety for research chemicals. The information herein should be used as a provisional reference for risk assessment and not as a substitute for a manufacturer-provided SDS. All laboratory work should be conducted by trained professionals who have performed a thorough, independent risk assessment.

Chemical Identity & Physical Properties

While specific experimental data for the target compound is scarce, its identity is defined by its structure. It is an aminopyrazole derivative, a class of compounds widely used in medicinal chemistry.[1]

-

IUPAC Name: tert-butyl 4-amino-1H-pyrazole-3-carboxylate

-

Molecular Formula: C₈H₁₃N₃O₂

-

Structure: A pyrazole ring substituted with an amino group at position 4 and a tert-butyl carboxylate group at position 3.

Table 1: Predicted & Inferred Physicochemical Data

| Property | Value | Source / Rationale |

| Molecular Weight | 183.21 g/mol | Calculated from Molecular Formula |

| Physical Form | Expected to be a solid | Based on related pyrazole carboxylates |

| Solubility | Likely soluble in organic solvents | Inferred from structural analogues |

| Stability | Stable under recommended storage | General recommendation for lab chemicals |

Hazard Identification & GHS Classification (Inferred)

The hazard profile is inferred from related aminopyrazole esters. Many of these compounds are classified as irritants, and some as corrosive.[2] A conservative approach to handling is therefore warranted.

Inferred GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2] or potentially Category 1B (Causes severe skin burns)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2] or potentially Category 1 (Causes serious eye damage)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[2]

Signal Word: DANGER (Reflecting the most conservative assessment based on analogues like tert-Butyl 3-amino-1H-pyrazole-1-carboxylate)

Hazard Pictograms:

Hazard Statements (H-Statements):

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

First-Aid Measures: A Proactive Protocol

The causality behind these first-aid measures is to rapidly dilute and remove the chemical to minimize tissue damage and systemic absorption. Immediate medical attention is crucial in cases of severe exposure.

-

General Advice: Show this safety guide to the doctor in attendance. Immediate medical attention is required.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. The objective is to physically remove the substance and reduce contact time.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. Extensive irrigation is critical to wash away the chemical and prevent permanent eye damage.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Safe Handling & Storage

The core principle of safe handling is the "Hierarchy of Controls," prioritizing engineering controls and administrative controls before relying solely on Personal Protective Equipment (PPE).

4.1 Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: Handle in a chemical fume hood to minimize inhalation exposure. Facilities should be equipped with an eyewash station and a safety shower.[2]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: If the fume hood is not available or if handling large quantities, use a full-face respirator with an appropriate cartridge.

4.2 Storage & Incompatibilities

-

Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. Consider storage under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatible Materials: Strong oxidizing agents, strong acids.[4] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Accidental Release & Disposal

A self-validating spill response protocol ensures that containment, cleanup, and disposal are handled systematically to prevent exposure and environmental contamination.

Protocol 1: Accidental Spill Response

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

PPE: Don the appropriate PPE as outlined in Section 4.1, including respiratory protection.

-

Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. Place into a sealed, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials and waste must be disposed of as hazardous waste through an approved waste disposal plant.[3]

Sources

An In-Depth Technical Guide to the pKa Values and Acidity of Tert-Butyl 4-Amino-1H-Pyrazole-3-Carboxylate

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive analysis of the acidity and pKa values of tert-butyl 4-amino-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the structural features that govern its ionization behavior, provide estimated pKa values based on substituent effects, and present detailed experimental and computational protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of substituted pyrazoles.

The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at physiological pH (typically around 7.4) dictates its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value determines the charge state of a molecule in different environments. For instance, a drug's ability to permeate biological membranes, which are largely lipophilic, is highly dependent on its being in a neutral, un-ionized state. Conversely, solubility in aqueous environments like blood plasma is often enhanced by ionization. Therefore, a thorough understanding and precise determination of a compound's pKa are indispensable for optimizing its drug-like properties.[2]

Structural Analysis and Acidity of Tert-Butyl 4-Amino-1H-Pyrazole-3-Carboxylate

The structure of tert-butyl 4-amino-1H-pyrazole-3-carboxylate features a pyrazole core substituted with an amino group at the C4 position and a tert-butyl carboxylate group at the C3 position. The pyrazole ring itself is an aromatic heterocycle with both acidic and basic properties. The pyrrole-like NH at the N1 position is weakly acidic, while the pyridine-like nitrogen at N2 is basic.[3]

The acidity and basicity of the parent pyrazole ring are modulated by the electronic effects of its substituents:

-

4-Amino Group (-NH2): The amino group is a strong electron-donating group (EDG) through resonance. It increases the electron density of the pyrazole ring, which is expected to:

-

Decrease the acidity of the N1-H proton: By donating electron density to the ring, the amino group destabilizes the resulting pyrazolate anion, making the proton less likely to dissociate.

-

Increase the basicity of the N2 nitrogen: The increased electron density on the ring makes the lone pair of the N2 nitrogen more available for protonation.

-

The amino group itself is a basic center and will have its own pKa value corresponding to the equilibrium between -NH2 and -NH3+.

-

-

3-tert-Butyl Carboxylate Group (-COOC(CH3)3): The tert-butyl ester is an electron-withdrawing group (EWG) through induction. This effect is expected to:

-

Increase the acidity of the N1-H proton: By withdrawing electron density, the ester group helps to stabilize the negative charge of the conjugate base (pyrazolate anion), thus facilitating proton dissociation.

-

Decrease the basicity of the N2 nitrogen: The electron-withdrawing nature of the ester group reduces the electron density on the ring, making the N2 lone pair less available for protonation.

-

The interplay of these opposing electronic effects—the electron-donating amino group and the electron-withdrawing carboxylate group—will determine the overall acidic and basic character of the molecule.

Protonation Equilibria

Tert-butyl 4-amino-1H-pyrazole-3-carboxylate has three potential sites for protonation/deprotonation: the pyrazole N1-H (acidic), the pyrazole N2 (basic), and the 4-amino group (basic). The following diagram illustrates these equilibria:

Caption: Protonation and deprotonation sites of the molecule.

Estimated pKa Values

While no experimental pKa values for tert-butyl 4-amino-1H-pyrazole-3-carboxylate have been found in the literature, we can estimate them based on the pKa values of related compounds and the known substituent effects.

| Ionizable Group | Parent Compound | Parent pKa | Expected Effect of Substituents | Estimated pKa |

| Pyrazole N1-H (Acidic) | Pyrazole | ~14 | -NH2 (donating) increases pKa; -COOtBu (withdrawing) decreases pKa. The withdrawing effect is likely stronger. | ~12-13 |

| Pyrazole N2 (Basic) | Pyrazole | ~2.5[4] | -NH2 (donating) increases pKa; -COOtBu (withdrawing) decreases pKa. The donating effect of the amino group is expected to dominate. | ~3-4 |

| 4-Amino Group (Basic) | 4-Aminopyrazole | ~4-5 (estimated) | -COOtBu (withdrawing) will decrease the basicity of the amino group. | ~3-4 |

It is important to note that these are estimations, and experimental determination is necessary for accurate values. A predicted pKa of 2.36 has been reported for the constitutional isomer, tert-butyl 4-amino-1H-pyrazole-1-carboxylate, which corresponds to the protonation of the amino group.[5]

Experimental Determination of pKa

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[8]

Workflow for Potentiometric Titration:

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Accurately weigh a sample of tert-butyl 4-amino-1H-pyrazole-3-carboxylate and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). The final concentration should be around 1-10 mM.

-

To maintain a constant ionic strength, a background electrolyte (e.g., 0.15 M KCl) can be added.[6]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa values (e.g., pH 4.0, 7.0, and 10.0).[8]

-

-

Titration:

-

Place a known volume of the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin adding the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value is equal to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, which is more accurately found from the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).[9]

-

UV-Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[10]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of tert-butyl 4-amino-1H-pyrazole-3-carboxylate in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but at different pH values.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

-

Computational pKa Prediction

In silico methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict pKa values, especially in the early stages of drug discovery.[11][12]

General Workflow for DFT-based pKa Prediction:

-

Structure Optimization:

-

Build the 3D structures of the protonated and deprotonated forms of the molecule.

-

Perform geometry optimization for each species in both the gas phase and in a simulated solvent (using a continuum solvation model like SMD or PCM) at a suitable level of theory (e.g., B3LYP or CAM-B3LYP with a basis set like 6-311+G(d,p)).[11][12]

-

-

Gibbs Free Energy Calculation:

-

Calculate the Gibbs free energies of the optimized structures in the solvated state.

-

-

pKa Calculation:

Conclusion

References

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4675. Available from: [Link]

- Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024.

-

Di Meo, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15558. Available from: [Link]

-

PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). ethyl 4-amino-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

- Bentley, F. F., & Person, W. B. (1962). Spectrophotometric Determination of the pKa's of Some Aromatic Amines.

-

PubChem. (n.d.). 4-amino-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Yapar, E. A., & Ince, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-52. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

SCM. (2025). pKa values — Tutorials 2025.1 documentation. Retrieved from: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: [Link]

- Royal Society of Chemistry. (1981).

-

YouTube. (2023). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. The Computational Chemist. Available from: [Link]

- SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1028, 012053.

- Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(1), 2-29.

- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345.

- Pliego, J. R. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(11), 1037-1046.

- Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

- El-Sayed, M. A. A., et al. (2017). Chemistry and Therapeutic Review of Pyrazole. Journal of Applied Pharmaceutical Science, 7(11), 233-242.

- Rasayan Journal of Chemistry. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Dimethylphenylenediamine. Rasayan J. Chem., 3(4), 698-703.

- University of California, Santa Cruz. (n.d.).

- ResearchGate. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 43(1), 89-91.

- Rupp, M. (2011). Predicting the pKa of Small Molecules.

- Scribd. (n.d.).

-

Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3217. Available from: [Link]

- PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.

- SCIRP. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Materials Science and Chemical Engineering, 2, 1-8.

- Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 849-867.

- Scribd. (n.d.). UV-Vis Spectrometry for Chemists.

-

Amerigo Scientific. (n.d.). 3-Amino-1H-pyrazole-4-carboxylic acid. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. ethyl 5-amino-1H-pyrazole-3-carboxylate | 105434-90-0 [sigmaaldrich.com]

- 5. tert-butyl 4-amino-1H-pyrazole-1-carboxylate CAS#: 1018446-95-1 [m.chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. scispace.com [scispace.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model | MDPI [mdpi.com]

- 13. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Divergence in Pyrazole Scaffolds: tert-Butyl vs. Ethyl 4-Amino-1H-pyrazole-3-carboxylate

Executive Summary

In the design of small-molecule therapeutics, particularly ATP-competitive kinase inhibitors targeting enzymes like GSK3 and CDK2[1], the 4-amino-1H-pyrazole-3-carboxylate core serves as a highly privileged building block. It provides two critical vectors for diversification: the 4-amino group (typically utilized for urea or amide coupling) and the 3-carboxylate group (often converted into amides or secondary heterocycles).

While the substitution of a tert-butyl group for an ethyl group on the ester moiety may appear as a minor structural variation, it fundamentally dictates the synthetic trajectory of the drug development program. As a Senior Application Scientist, I approach this distinction not merely as a difference in molecular weight, but as a critical decision in orthogonal protecting group strategy , steric modulation, and mechanistic cleavage pathways. This whitepaper deconstructs the physicochemical, mechanistic, and practical differences between tert-butyl and ethyl 4-amino-1H-pyrazole-3-carboxylate, providing actionable, self-validating protocols for their application.

Structural and Physicochemical Profiling

The fundamental difference between tert-butyl 4-amino-1H-pyrazole-3-carboxylate (CAS 1479278-20-0)[2] and ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5)[3] lies in the steric bulk and electronic stability of the ester alkyl group.

The tert-butyl group is highly sterically hindered. While the ester is located at the 3-position, the sheer volume of the tert-butyl cone can impart subtle steric shielding over the adjacent 4-amino group and the pyrazole NH, potentially altering the regioselectivity of subsequent electrophilic substitutions. Conversely, the ethyl ester is sterically accessible, allowing for unhindered functionalization of the adjacent amine.

Quantitative Comparison

| Property | tert-Butyl 4-amino-1H-pyrazole-3-carboxylate | Ethyl 4-amino-1H-pyrazole-3-carboxylate |

| CAS Number | 1479278-20-0[2] | 55904-61-5[3] |

| Chemical Formula | C₈H₁₃N₃O₂ | C₆H₉N₃O₂ |

| Molecular Weight | 183.21 g/mol | 155.15 g/mol [3] |

| Steric Hindrance | High (A-value > 3.0) | Low (A-value ~ 1.75) |

| Cleavage Catalyst | Strong Acid (e.g., TFA, HCl)[4] | Strong Base (e.g., LiOH, NaOH)[5] |

| Cleavage Mechanism | ||

| Primary Byproduct | Isobutylene (gas) | Ethanol (liquid) |

Mechanistic Divergence in Deprotection

The most critical distinction between these two building blocks is how the carboxylate is unmasked to yield the free 4-amino-1H-pyrazole-3-carboxylic acid for downstream coupling. The choice of ester dictates the orthogonal stability of the entire molecule.

The tert-Butyl Ester: Acid-Driven Cleavage

tert-Butyl esters are highly resistant to nucleophilic attack (saponification) due to the massive steric shielding provided by the three methyl groups. Instead, they are cleaved under strongly acidic conditions[4]. The mechanism relies on the protonation of the carbonyl oxygen, followed by the heterolytic cleavage of the alkyl-oxygen bond. This forms a highly stable tert-butyl carbocation, which subsequently eliminates a proton to release isobutylene gas. Causality: The evolution of isobutylene gas drives the reaction to completion via Le Chatelier’s principle. Because it requires acid, the tert-butyl ester is the perfect choice when the intermediate molecule contains base-sensitive functional groups (e.g., epoxides, base-labile stereocenters, or certain acetate esters).

The Ethyl Ester: Base-Driven Saponification

Ethyl esters are cleaved via classic base-catalyzed saponification. A hydroxide ion acts as a nucleophile, attacking the sterically accessible carbonyl carbon to form a tetrahedral intermediate. The intermediate collapses, expelling an ethoxide leaving group, which is subsequently protonated to form ethanol. Causality: This mechanism requires strong aqueous base but is entirely stable to acidic conditions. Therefore, the ethyl ester is mandatory when the molecule contains acid-sensitive protecting groups, such as an N-Boc (tert-butyloxycarbonyl) group on the 4-amino position. If a tert-butyl ester were used alongside an N-Boc group, adding TFA would result in catastrophic global deprotection[4].

Orthogonal deprotection workflows for pyrazole-3-carboxylate esters.

Strategic Applications in Medicinal Chemistry

When synthesizing complex kinase inhibitors (e.g., targeting Trypanosoma brucei GSK3 for Human African Trypanosomiasis)[1], the sequence of bond formation is paramount.

-

Sequential Functionalization: If the synthetic route requires first coupling a carboxylic acid to the 4-amino group, followed by unmasking the 3-carboxylate to couple a different amine, the ethyl ester is typically preferred. The amide bond formed at the 4-position is highly stable to the LiOH saponification required to unmask the ethyl ester later in the sequence.

-

Protecting Group Orthogonality: If the 4-amino group is temporarily protected with an acid-labile N-Boc group to allow selective alkylation of the pyrazole ring, the ethyl ester must be used. Attempting to use a tert-butyl ester here would make the N-Boc and the ester co-cleavable, destroying synthetic control[4].

-

Late-Stage Acidic Cleavage: If the final drug molecule contains basic amines that are best isolated as hydrochloride or trifluoroacetate salts, utilizing the tert-butyl ester allows the final deprotection and salt-formation to occur in a single, elegant step.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic safeguards and built-in analytical checkpoints.

Protocol A: Acidic Cleavage of tert-Butyl 4-amino-1H-pyrazole-3-carboxylate

Objective: Unmask the carboxylic acid while preventing electrophilic aromatic substitution of the electron-rich pyrazole ring by the generated tert-butyl cation.

-

Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Scavenger Addition (Critical Step): Add Triethylsilane (TES) (2.5 eq).

-

Causality: Under acidic conditions, the tert-butyl cation can back-react with the electron-rich pyrazole ring (Friedel-Crafts alkylation). TES acts as a hydride donor, trapping the tert-butyl cation to form harmless isobutane, thus preserving the integrity of the pyrazole core.

-

-

Acidification: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio with DCM[4].

-

Reaction & Validation: Remove the ice bath and stir at room temperature. Validation Check: Monitor via LC-MS. The disappearance of the starting material mass

and the appearance of the -

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically. The product is isolated as the TFA salt of the amino acid.

Protocol B: Basic Saponification of Ethyl 4-amino-1H-pyrazole-3-carboxylate

Objective: Hydrolyze the ethyl ester to the free acid without causing epimerization of any downstream chiral centers.

-

Solvent System: Dissolve the ethyl ester substrate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

-

Causality: THF and MeOH ensure complete solvation of the organic substrate, while water is necessary to dissolve the inorganic base and serve as a reactant in the hydrolysis.

-

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

-

Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates strongly with the carbonyl oxygen, activating it toward nucleophilic attack while maintaining a milder bulk pH, which prevents the epimerization of sensitive stereocenters in complex drug scaffolds.

-

-

Reaction & Validation: Stir at room temperature for 4–12 hours. Validation Check: Monitor by TLC (using a highly polar eluent like 10% MeOH in DCM). The starting material will run near the solvent front, while the resulting lithium carboxylate salt will remain at the baseline.

-

Workup: Remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the aqueous residue with water and wash with Ethyl Acetate to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the free 4-amino-1H-pyrazole-3-carboxylic acid. Extract with a polar organic solvent (e.g., 2-MeTHF) and dry over Na₂SO₄.

References

-

ethyl 4-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4912934 - PubChem. National Center for Biotechnology Information. Available at:[Link]

-

The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at:[Link]

Sources

- 1. The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 55904-61-5|Ethyl 4-amino-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. ethyl 4-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4912934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

tautomerism in 4-amino-1H-pyrazole-3-carboxylate derivatives

An In-Depth Technical Guide to Annular Tautomerism in 4-Amino-1H-pyrazole-3-carboxylate Derivatives

Executive Summary

The pyrazole scaffold is a privileged motif in medicinal chemistry and biocatalysis, owing to its unique combination of rigidity, electronic versatility, and hydrogen-bonding capacity. Within this class, 4-amino-1H-pyrazole-3-carboxylate derivatives—and their corresponding carboxylic acids—present a highly complex structural profile due to annular prototropic tautomerism .

As a Senior Application Scientist navigating structure-based drug design (SBDD) or enzymatic pathway engineering, understanding the exact tautomeric state of these molecules is not optional; it is a fundamental prerequisite. A shift in the tautomeric equilibrium completely redefines the molecule's pharmacophore, inverting hydrogen bond donors and acceptors, and drastically altering target affinity. This whitepaper deconstructs the mechanistic drivers of tautomerism in these push-pull pyrazole systems, establishes robust analytical workflows for their elucidation, and provides actionable protocols for isolating these dynamic states in the laboratory.

Mechanistic Foundations: The 3/5-Tautomeric Shift

In unsubstituted pyrazole, the two nitrogen atoms—one pyrrole-like (N1, acidic, contributing a lone pair to the aromatic sextet) and one pyridine-like (N2, basic,

When the ring is asymmetrically substituted, such as in 4-amino-1H-pyrazole-3-carboxylates, this dynamic exchange manifests as the 3-substituted vs. 5-substituted tautomeric equilibrium [2].

-

The 1H-pyrazole-3-carboxylate form: The proton resides on the nitrogen furthest from the carboxylate group.

-

The 1H-pyrazole-5-carboxylate form: The proton resides on the nitrogen adjacent to the carboxylate group.

The equilibrium is dictated by the electronic "push-pull" effects of the C4-amino group (electron-donating via resonance, +M) and the C3-carboxylate group (electron-withdrawing, -M/-I). The carboxylate group can also participate in intramolecular hydrogen bonding with the adjacent N-H (in the 5-carboxylate tautomer) or the C4-amino group, further skewing the thermodynamic landscape.

Caption: Logical flow of substituent electronic effects on pyrazole tautomerism and target binding.

Implications in SBDD and Biosynthesis

The tautomeric state of 4-amino-1H-pyrazole-3-carboxylic acid (APCA) is famously critical in the biosynthesis of C-nucleosides. For example, the enzyme ForT catalyzes C-C bond formation between APCA and 5′-phosphoribose-1′-pyrophosphate (PRPP) to produce formycin precursors[3]. The enzyme must perfectly discriminate the tautomeric state to anchor the carboxylate via specific serine/threonine residues (e.g., Ser174, Thr138) while allowing the pyrazole π-system to interact with hydrophobic pockets[4]. If the wrong tautomer is assumed during computational docking or rational drug design, the predicted hydrogen bond network will be entirely inverted, leading to catastrophic failures in lead optimization.

Analytical Workflows for Tautomer Elucidation

To prevent structural misassignments, we must employ orthogonal analytical techniques. Tautomerism is highly dependent on the physical state, solvent polarity, and temperature.

Solid-State Analysis

In the solid state, pyrazoles typically crystallize as a single dominant tautomer locked into a hydrogen-bonded network (often trimers or catemers)[5].

-

X-ray Crystallography: Provides unambiguous atomic coordinates. However, distinguishing between nitrogen and carbon, or locating the highly mobile N-H proton, can sometimes be ambiguous due to disorder in the crystal lattice.

-

C and

Solution-State Dynamics

In solution, the molecules exist as a dynamic mixture. At room temperature, the prototropic exchange is often faster than the NMR timescale, resulting in averaged, broadened signals that mask the true tautomeric ratio. To resolve this, we utilize Low-Temperature Dynamic Multinuclear NMR . By cooling the sample, we increase the lifetime of the individual tautomeric states until they cross the coalescence temperature, revealing distinct peaks for the 3-substituted and 5-substituted forms.

Caption: Integrated orthogonal workflow for elucidating pyrazole tautomeric states.

Experimental Protocol: Low-Temperature Dynamic NMR

To accurately determine the tautomeric equilibrium constant (

Step 1: Sample Preparation & Solvent Selection

-

Action: Dissolve 15-20 mg of the highly purified pyrazole derivative in 0.6 mL of anhydrous, deuterated tetrahydrofuran (THF-

) or dimethylformamide (DMF- -

Causality: Aprotic, strongly coordinating solvents like THF disrupt pyrazole self-association (dimer/trimer formation) by hydrogen-bonding to the N-H group, favoring the monomeric state and simplifying the kinetic analysis. Furthermore, these solvents have low freezing points, permitting analysis down to 180 K.

-

Validation: Spike the sample with a trace amount of tetramethylsilane (TMS) as an internal standard. Ensure the water peak is minimal; trace water accelerates proton exchange, artificially depressing the coalescence temperature.

Step 2: Probe Calibration and Stepwise Cooling

-

Action: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Acquire a baseline

H and -

Action: Lower the temperature in 10 K increments. At each step, allow 15 minutes for thermal equilibration, re-tune and re-match the probe, and acquire a 1D

H spectrum. -

Causality: Stepwise cooling allows you to track the broadening and subsequent splitting (decoalescence) of the C5-H (if present) or the C4-amino protons, directly observing the transition from the fast-exchange to the slow-exchange regime.

Step 3: Multinuclear Data Acquisition (Slow-Exchange Regime)

-

Action: Once below the coalescence temperature (typically around 200–220 K for pyrazoles), acquire quantitative

H, -

Causality: The

H- -

Validation (The Self-Validating Step): After acquiring the low-temperature data, return the probe to 298 K and acquire a final

H spectrum. It must perfectly overlay with the initial 298 K spectrum. If it does not, the compound degraded or precipitated during the cooling cycle, invalidating the low-temperature data.

Step 4: Data Integration and

-

Action: Integrate the distinct signals for the 3-substituted and 5-substituted tautomers. Calculate the equilibrium constant

.

Computational Validation (DFT/GIAO)

Experimental data must be corroborated by theoretical models to confirm that the observed species are indeed tautomers and not conformers or degradation products. Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set are standard for pyrazoles[6].

By applying the Gauge-Independent Atomic Orbital (GIAO) method to the optimized geometries, one can calculate the theoretical

Quantitative Data Summary

The following table summarizes representative thermodynamic and NMR parameters for pyrazole-3-carboxylate derivatives and structurally related analogs, demonstrating the stark contrast between tautomeric states.

| Compound Class / Derivative | State / Solvent | Temp (K) | Major Tautomer | |||

| 1H-pyrazole-3-carboxamide analog | Solid (CP/MAS) | 298 | 3-substituted | 100:0 | ||

| 1H-pyrazole-3-carboxamide analog | Solution (DMSO- | 293 | 3-substituted | 90:10 | Dynamic | Dynamic |

| 4-amino-1H-pyrazole-3-carboxylic acid | Enzyme Bound (ForT) | 298 | 3-carboxylate | N/A (Locked) | N/A | N/A |

| 3(5)-phenylpyrazole | Solution (THF- | 200 | 3-phenyl | 135 (NH) | 248 (N) |

Note:

References

-

Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase National Institutes of Health (PMC) URL:[Link]

-

C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products ACS Catalysis URL:[Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution ResearchGate (Inorganica Chimica Acta) URL:[Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles National Institutes of Health (PMC) URL:[Link]

-

Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review International Journal of Novel Research and Development (IJNRD) URL:[Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study Freie Universität Berlin URL:[Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

The Pharmacological and Synthetic Landscape of 4-Aminopyrazole Carboxylate Derivatives: A Technical Whitepaper

Executive Summary

The functionalization of the pyrazole nucleus with amino substituents has generated a highly versatile framework in modern medicinal chemistry and drug discovery[1]. Among these, 4-aminopyrazole carboxylate derivatives —specifically the 3-carboxylate and 5-carboxylate isomers—stand out as privileged scaffolds. They serve dual roles: as critical synthetic intermediates for blockbuster therapeutics like Sildenafil (Viagra) and Allopurinol[2], and as potent, direct-acting hinge-binding pharmacophores in the development of selective kinase inhibitors (e.g., PLK4, CDK2, and BRAF)[3],[4].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural biology, synthetic methodologies, and biochemical validation systems surrounding these derivatives. The goal is to provide drug development professionals with a self-validating, causally driven guide to working with the 4-aminopyrazole carboxylate core.

Structural Biology & Target Engagement

The pharmacological utility of 4-aminopyrazole derivatives stems from their unique electronic and spatial properties. The pyrazole ring itself is a π-excessive heteroaromatic system containing both a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor)[4].

When an amino group is positioned at C4, the distance between the exocyclic

Mechanism of action for 4-aminopyrazole derivatives in PLK4 kinase inhibition.

Quantitative Structure-Activity Relationship (QSAR)

To contextualize the biological efficacy of these derivatives, we must analyze how specific structural modifications to the 4-aminopyrazole carboxylate core influence target affinity. The table below summarizes key QSAR data derived from high-throughput screening and lead optimization campaigns.

| Compound Scaffold / Derivative | Primary Target | IC50 / Potency | Key Structural Feature Driving Efficacy | Ref. |

| Compound 4 (4-Aminopyrazole-urea) | PLK4 | 7.4 μM | 3-hydroxy-8-azabicyclo[3.2.1]octane urea | [3] |

| Compound 25 (Optimized Lead) | PLK4 | High (In vivo tumor regression) | N1-trifluoroethyl group & 2-spirocyclopropylpiperidine | [3] |

| Pyrazolo[4,3-d]pyrimidines | Tubulin | 6–99 nM (HCT-116) | 7-(N-aryl)amino-5-chloro substitution | [4] |

| 4-Aminopyrazole-3-carboxylate | CDK2 | Selective | Exocyclic | [1] |

Advanced Synthetic Workflows

Historically, 4-aminopyrazoles were prepared via the nitration of pyrazoles followed by the reduction of the 4-nitropyrazole intermediate. However, this approach is often incompatible with sensitive functional groups and requires discarding large amounts of material[2]. Modern synthetic routes favor the Thorpe-Ziegler cyclization of enaminonitriles or metal-catalyzed cross-coupling, which offer higher atom economy and regioselectivity[2],[4].

Synthetic workflow of 4-aminopyrazole carboxylates via Thorpe-Ziegler cyclization.

Protocol 1: Synthesis of 4-Aminopyrazole Urea Derivatives

This protocol outlines the synthesis of tert-Butyl (S)-3-ethyl-4-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)carbamoyl)piperazine-1-carboxylate, a critical step in generating PLK4 inhibitors[3].

-

Reagent Preparation: Dissolve 3-(pyridin-2-yl)-1H-pyrazol-4-amine (100 mg, 0.62 mmol, 1.0 equiv) and 1,1'-Carbonyldiimidazole (CDI) (110 mg, 0.68 mmol, 1.1 equiv) in anhydrous THF (4 mL).

-

Causality: THF is chosen as a polar aprotic solvent because it solubilizes the polar aminopyrazole without participating in nucleophilic attack. CDI is utilized instead of phosgene to safely generate a reactive imidazolide intermediate.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.22 mL, 1.2 mmol, 2.0 equiv) to the mixture.

-

Causality: DIEA acts as a non-nucleophilic base to neutralize the imidazole hydrochloride byproduct, preventing the premature protonation of the incoming piperazine nucleophile.

-

-

Nucleophilic Addition: Introduce the piperazine-1-carboxylate derivative and stir at 35 °C for 16 hours.

-

Causality: Gentle heating ensures the complete conversion of the sterically hindered imidazolide intermediate into the highly stable urea linkage.

-

-

Validation Checkpoint (Self-Validating Step): Monitor the reaction via LC-MS. The complete disappearance of the starting aminopyrazole mass (m/z 160) and the absence of the imidazolide intermediate confirm successful conversion. Quench with water and extract with ethyl acetate.

Biochemical Validation Systems

To ensure the trustworthiness of the synthesized 4-aminopyrazole carboxylate derivatives, their biological activity must be quantified using a self-validating assay. The ADP-Glo Kinase Assay is the gold standard for measuring PLK4 and CDK2 inhibition[3].

Protocol 2: ADP-Glo Kinase Assay for PLK4 Inhibition

-

Kinase Reaction: In a 384-well plate, incubate recombinant PLK4 enzyme, ATP, specific peptide substrate, and the 4-aminopyrazole inhibitor (in a dose-response dilution series).

-

Causality: The inhibitor competitively binds to the kinase hinge region, preventing ATP from entering the active site. A highly potent inhibitor will result in lower ATP consumption and, consequently, lower ADP production.

-

-

ATP Depletion: Add ADP-Glo Reagent to the wells and incubate for 40 minutes.

-

Causality: This reagent actively degrades all unreacted, residual ATP. This is the critical self-validating mechanism of the assay: if residual ATP is not destroyed, it will cause false-positive luminescence in the final step.

-

-

Kinase Detection: Add Kinase Detection Reagent.

-

Causality: This reagent converts the generated ADP back into ATP, which immediately drives a luciferase/luciferin reaction to produce light.

-

-

Validation Checkpoint: Include a "No Enzyme" control well. If the ATP depletion step was successful, the No Enzyme control will yield near-zero luminescence. This validates that all measured light in the test wells is strictly proportional to the ADP generated by the kinase, ensuring the calculated IC50 values are highly trustworthy[3].

Conclusion

The 4-aminopyrazole carboxylate scaffold remains a cornerstone of modern heterocyclic chemistry and drug discovery. By leveraging regioselective synthetic pathways like the Thorpe-Ziegler cyclization and rigorously validating target engagement through ATP-depletion assays, researchers can efficiently optimize these derivatives into highly selective, efficacious clinical candidates.

References

-

[1] Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: NIH / PMC URL:

-

[2] Title: Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: ResearchGate URL:

-

[3] Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry - ACS Publications URL:

-

[4] Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:

Sources

Methodological & Application

Application Note: Synthesis of tert-Butyl 4-Amino-1H-pyrazole-3-carboxylate from Precursors

Introduction & Strategic Overview

4-Amino-1H-pyrazole-3-carboxylates are privileged structural motifs in modern medicinal chemistry. They serve as critical hinge-binding fragments in the design of highly potent kinase inhibitors, most notably in the development of selective inhibitors for Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 2 (CDK2)[1][2].

The synthesis of tert-butyl 4-amino-1H-pyrazole-3-carboxylate** from the commercially available precursor, 4-nitro-1H-pyrazole-3-carboxylic acid, requires a carefully orchestrated two-step sequence: a mild esterification followed by a chemoselective nitro reduction[2][3]. This Application Note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks required to execute this synthesis with high yield and purity.

Experimental Workflow

Figure 1: Two-step synthesis workflow for tert-butyl 4-amino-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of tert-Butyl 4-nitro-1H-pyrazole-3-carboxylate

Mechanistic Insights & Causality

Traditional Fischer esterification utilizing tert-butanol and a strong mineral acid (e.g., H₂SO₄) is notoriously inefficient for synthesizing tert-butyl esters. The extreme steric bulk of the tert-butyl group hinders nucleophilic attack, and strongly acidic conditions promote the rapid dehydration of tert-butanol into isobutylene gas[4].

To circumvent these thermodynamic barriers, we employ a mild, base-catalyzed approach using[4]. In this system, DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive acylpyridinium intermediate. The pyrazole carboxylic acid reacts with this intermediate, releasing CO₂ and tert-butanol. The tert-butoxide generated in situ subsequently attacks the resulting mixed anhydride to form the desired tert-butyl ester[4]. The steady evolution of CO₂ gas serves as a visual, self-validating indicator of reaction progress.

Step-by-Step Protocol

-

Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂).

-

Reagent Loading : Charge the flask with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv, e.g., 10.0 mmol). Suspend the acid in anhydrous tert-butanol (0.2 M, 50 mL), which acts as both the solvent and the reactant.

-

Catalyst & Coupling Agent : Add DMAP (0.1 equiv, 1.0 mmol) followed by the slow, portion-wise addition of Boc₂O (1.5 equiv, 15.0 mmol)[4]. Caution: Mild effervescence (CO₂ evolution) will occur.

-

Reaction Execution : Attach a reflux condenser and heat the mixture to 40 °C. Stir vigorously for 12–24 hours.

-

Validation Checkpoint : Monitor the reaction via LC-MS or TLC (eluent: 1:1 Hexanes/EtOAc). The reaction is complete when the highly polar carboxylic acid spot is entirely consumed.

-

Workup & Isolation : Concentrate the reaction mixture under reduced pressure to remove excess tert-butanol and volatile byproducts. Dissolve the crude residue in EtOAc, wash sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate tert-butyl 4-nitro-1H-pyrazole-3-carboxylate.

Step 2: Nitro Reduction to tert-Butyl 4-amino-1H-pyrazole-3-carboxylate

Mechanistic Insights & Causality

The reduction of the 4-nitro group must be highly chemoselective to prevent the cleavage of the newly formed, acid-labile tert-butyl ester. While dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) are historically common for nitroarenes, they often require acidic media or generate heavy metal emulsions that complicate downstream purification and reduce yields[5]. under a hydrogen atmosphere provides a clean, neutral, and highly efficient alternative[2][3]. The reaction operates at room temperature and generates only water as a byproduct, allowing for a self-validating workup consisting solely of Celite filtration and solvent evaporation[3].

Step-by-Step Protocol

-

Preparation : In a clean 250 mL round-bottom flask, dissolve the intermediate tert-butyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv, e.g., 8.0 mmol) in absolute ethanol (40 mL)[3].

-

Catalyst Addition : Crucial Safety Step: Purge the flask with Argon. Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution. Never add dry Pd/C to a methanol/ethanol solution in the presence of oxygen, as it can ignite the solvent.

-

Hydrogenation : Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H₂) three times. Attach a hydrogen-filled balloon to maintain a 1 atm H₂ atmosphere[3].

-

Reaction Execution : Stir the black suspension vigorously at room temperature (20–25 °C) for 12–18 hours[3].

-

Validation Checkpoint : Monitor the reduction via LC-MS. The nitro compound ([M+H]⁺ = 214) should completely convert to the amine ([M+H]⁺ = 184).

-

Workup & Isolation : Purge the flask with Argon to remove residual H₂ gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[3]. Wash the Celite pad thoroughly with excess ethanol (3 × 20 mL).

-

Final Polish : Concentrate the filtrate under reduced pressure. The resulting solid is the highly pure target compound, tert-butyl 4-amino-1H-pyrazole-3-carboxylate.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative metrics and analytical markers for both stages of the synthesis, allowing researchers to benchmark their experimental success.

| Parameter | Step 1: Esterification | Step 2: Nitro Reduction |

| Target Compound | tert-Butyl 4-nitro-1H-pyrazole-3-carboxylate | tert-Butyl 4-amino-1H-pyrazole-3-carboxylate |

| Typical Yield | 75% – 85% | 90% – 98% |

| Reaction Time | 12 – 24 hours | 12 – 18 hours |

| Temperature | 40 °C | 20 – 25 °C (Room Temp) |

| Key Mass Spec (ESI) | [M+H]⁺ = 214.2 m/z | [M+H]⁺ = 184.2 m/z |

| Key NMR Markers | Disappearance of broad COOH proton (~13.0 ppm) | Appearance of broad NH₂ singlet (~4.5–5.5 ppm, ¹H NMR) |

References

-

Urich, R., Grimaldi, R., Luksch, T., Frearson, J. A., Brenk, R., & Wyatt, P. G. (2014). "The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 57(18), 7536-7549. URL:[Link]

-

Goossen, L. J., & Döhring, A. (2002). "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." Synlett, 2002(10), 1721-1723. URL:[Link]

-

Scientific Update. (2022). "Metal Hydride? NO Protection, NO Problem and NO-Where to Hide." Scientific Update - UK. URL:[Link] (Mechanistic considerations for avoiding dissolving metal reductions in pyrazoles)

Sources

- 1. The design and synthesis of potent and selective inhibitors of Trypanosoma brucei glycogen synthase kinase 3 for the treatment of human african trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

general procedure for amide coupling with tert-butyl 4-amino-1H-pyrazole-3-carboxylate

Executive Summary & Strategic Context

The aminopyrazole nucleus is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors and targeted therapeutics [1]. Specifically, tert-butyl 4-amino-1H-pyrazole-3-carboxylate serves as a critical building block. However, functionalizing the C4-amino group via amide coupling presents a unique set of synthetic challenges:

-

Steric Hindrance: The bulky tert-butyl ester at the adjacent C3 position severely restricts the trajectory of incoming electrophiles.

-

Electronic Deactivation: The electron-withdrawing nature of the C3-carboxylate diminishes the nucleophilicity of the pyrazole ring system, rendering the C4-amine less reactive than typical aliphatic amines.

-